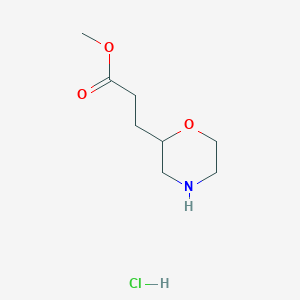
Methyl3-(morpholin-2-yl)propanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . It is a hydrochloride salt form of methyl 3-(morpholin-2-yl)propanoate, which contains a morpholine ring, a common structural motif in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(morpholin-2-yl)propanoate hydrochloride typically involves the reaction of morpholine with methyl acrylate in the presence of a suitable catalyst. The reaction proceeds through a Michael addition mechanism, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for methyl 3-(morpholin-2-yl)propanoate hydrochloride often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(morpholin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(morpholin-2-yl)propanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(morpholin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(piperidin-2-yl)propanoate hydrochloride
- Methyl 3-(pyrrolidin-2-yl)propanoate hydrochloride
- Methyl 3-(azetidin-2-yl)propanoate hydrochloride
Uniqueness
Methyl 3-(morpholin-2-yl)propanoate hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C8H16ClNO3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
methyl 3-morpholin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-9-4-5-12-7;/h7,9H,2-6H2,1H3;1H |
InChI-Schlüssel |
JMLMNAZUGZHSFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1CNCCO1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


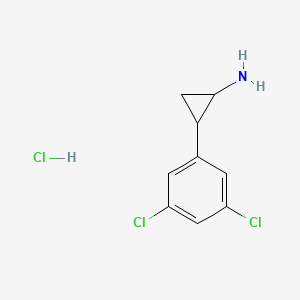
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
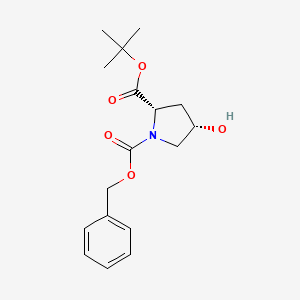

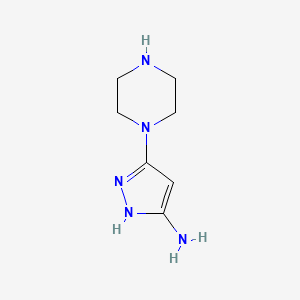

![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)
![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)

![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)


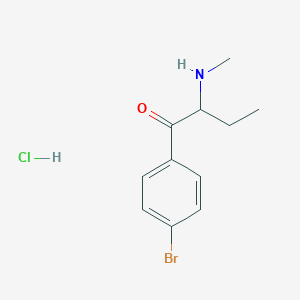
![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
